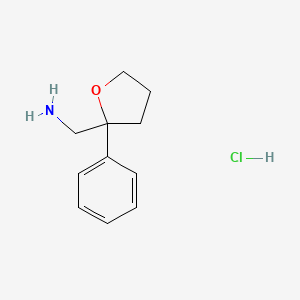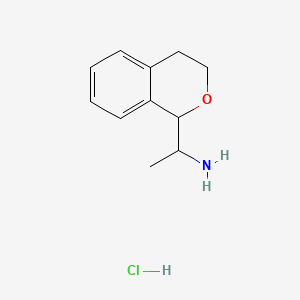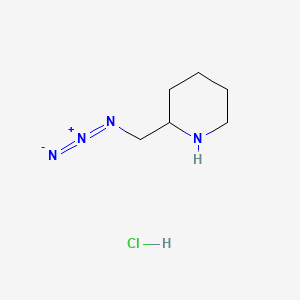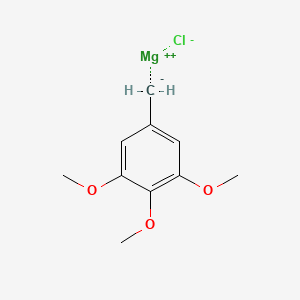
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is a chemical compound that combines magnesium with a methanidyl group and a trimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride typically involves the reaction of 1,2,3-trimethoxybenzene with a magnesium source in the presence of a suitable chloride donor. One common method involves the use of anhydrous phloroglucinol in dry acetone, refluxed with dimethyl sulfate and ignited potassium carbonate . The mixture is filtered, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the residue is macerated with crushed ice, followed by extraction with ether .
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for efficiency. The synthesis technology for 1,2,3-trimethoxybenzene involves the use of pyrogallic acid, water, and tetrabutyl ammonium bromide, with dimethyl sulfate and industrial liquid alkali added dropwise . The reaction mixture is then crystallized, centrifuged, and distilled to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of catalysts like AlCl3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as AlCl3. The conditions vary depending on the desired reaction, with some reactions requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as cyclopentene derivatives and demethylation products .
Scientific Research Applications
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: A related compound with similar structural features but different chemical properties.
Phloroglucinol trimethyl ether: Another similar compound used in various chemical applications.
Uniqueness
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is unique due to its combination of magnesium with a methanidyl group and a trimethoxybenzene moiety.
Properties
Molecular Formula |
C10H13ClMgO3 |
|---|---|
Molecular Weight |
240.96 g/mol |
IUPAC Name |
magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride |
InChI |
InChI=1S/C10H13O3.ClH.Mg/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
FPKIFKAMTXSBQP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


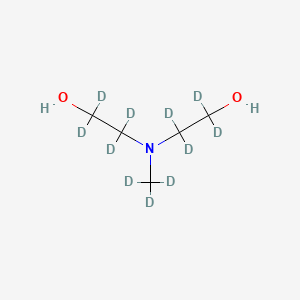

![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
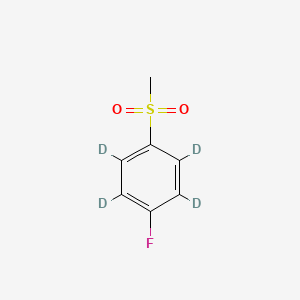
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)

